7-amino-2,3,4,9-tetrahydro-1H-carbazol-1-one
Description
7-Amino-2,3,4,9-tetrahydro-1H-carbazol-1-one is a tetrahydrocarbazole derivative characterized by an amino (-NH₂) substituent at the 7-position of the carbazole core. The carbazole scaffold is a privileged structure in medicinal chemistry due to its planar aromatic system and ability to engage in π-π interactions and hydrogen bonding, making it a key motif in alkaloids and synthetic pharmaceuticals. The amino group at the 7-position introduces strong electron-donating effects and hydrogen-bonding capabilities, which can modulate solubility, crystallinity, and biological activity .
Properties
IUPAC Name |
7-amino-2,3,4,9-tetrahydrocarbazol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-7-4-5-8-9-2-1-3-11(15)12(9)14-10(8)6-7/h4-6,14H,1-3,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPRWBIYAAFWNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)NC3=C2C=CC(=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10587993 | |
| Record name | 7-Amino-2,3,4,9-tetrahydro-1H-carbazol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936074-69-0 | |
| Record name | 7-Amino-2,3,4,9-tetrahydro-1H-carbazol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Alkylation and Cyclization
A foundational approach involves the Friedel-Crafts alkylation of indole derivatives followed by cyclization. For example, 2,3,4,9-tetrahydro-1H-carbazol-1-one can be synthesized via acid-catalyzed intramolecular cyclization of 4-(indol-2-yl)-4-oxobutanal derivatives. This intermediate is subsequently aminated at the 7-position using nucleophilic substitution or reductive amination.
Procedure :
- Step 1 : React 4-(indol-2-yl)-4-oxobutanal with p-toluenesulfonic acid (p-TsOH) in acetonitrile to form the tetrahydrocarbazolone core via intramolecular Friedel-Crafts hydroxyalkylation.
- Step 2 : Treat the intermediate with ammonium chloride or hydroxylamine hydrochloride under acidic conditions to introduce the amino group.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield (Step 1) | 70–85% | |
| Yield (Step 2) | 60–75% | |
| Reaction Time | 2–6 hours per step |
One-Pot Cascade Reactions
Brønsted Acid-Catalyzed Functionalization
A streamlined method employs p-TsOH as a catalyst to enable tandem Friedel-Crafts and nucleophilic substitution reactions in a single pot. This approach avoids isolating intermediates, improving efficiency.
Procedure :
- Combine 4-(indol-2-yl)-4-oxobutanal with thiols or amines in hexafluoroisopropanol (HFIP) or acetonitrile.
- Catalyze with p-TsOH (10 mol%) at 60–120°C for 2–5 hours.
Example :
Advantages :
- Reduces purification steps.
- Compatible with diverse nucleophiles (thiols, sulfinates, heteroarenes).
Green Synthesis Using Ionic Liquids
Solvent-Free Cyclocondensation
A sustainable route utilizes ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim]BF₄) as both solvent and catalyst. This method minimizes waste and energy consumption.
Procedure :
- Reflux phenylhydrazine hydrochloride and cyclohexanone derivatives in [bmim]BF₄ at 80–100°C for 4–8 hours.
- Isolate the product via filtration and recrystallization.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 65–80% | |
| Catalyst Loading | 20 mol% | |
| Purity | >95% (HPLC) |
Nitration-Reduction Strategy
regioselective Nitration Followed by Catalytic Hydrogenation
This two-step method introduces the amino group via nitration at the 7-position, followed by reduction.
Procedure :
- Step 1 : Nitrate 2,3,4,9-tetrahydro-1H-carbazol-1-one using NaNO₃ in acetic acid/acetic anhydride at 90–100°C.
- Step 2 : Reduce the nitro intermediate with SnCl₂ in HCl or H₂/Pd-C to yield the amine.
Example :
- Substrate : 9-Ethyl-1,2,3,4-tetrahydrocarbazole
- Nitrating Agent : NaNO₃/H₂SO₄
- Reduction Agent : SnCl₂/HCl
- Overall Yield : 68%
Challenges :
Chiral Synthesis for Enantiopure Derivatives
Asymmetric Reduction of Oxime Ethers
For enantiomerically pure 7-amino derivatives, chiral boron reagents enable stereoselective reduction of oxime intermediates.
Procedure :
- Convert 2,3,4,9-tetrahydro-1H-carbazol-1-one to its oxime ether using O-benzylhydroxylamine.
- Reduce with (R)-2-amino-3-methyl-1-diphenylbutanol-borane complex at –5°C to 5°C.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Enantiomeric Excess (ee) | 85–90% | |
| Yield | 71% |
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Multi-Step Synthesis | 60–75 | 90–95 | Moderate | High (solvent use) |
| One-Pot Cascade | 70–85 | 85–90 | High | Moderate |
| Green Synthesis | 65–80 | >95 | High | Low |
| Nitration-Reduction | 60–68 | 80–85 | Low | High (toxic byproducts) |
| Chiral Synthesis | 70–75 | 90–95 | Low | Moderate |
Chemical Reactions Analysis
Types of Reactions
7-amino-2,3,4,9-tetrahydro-1H-carbazol-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of 2,3,4,9-tetrahydro-1H-carbazol-1-ones or 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones depending on the nature of the selected oxidant.
Reduction: Reduction reactions can modify the functional groups attached to the carbazole backbone.
Substitution: Substitution reactions can introduce different substituents at various positions on the carbazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include hypervalent iodine compounds, hydrogen peroxide, organic hydroperoxides, selenium (IV) oxide, and pyridinium chlorocromate . The reaction conditions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions include 2,3,4,9-tetrahydro-1H-carbazol-1-ones and 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones .
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
The compound serves as a crucial building block in the synthesis of various heterocyclic compounds. Its unique structure allows for modifications that lead to the development of new derivatives with enhanced properties. For example, it is involved in the synthesis of 2,3,4,9-tetrahydro-1H-carbazole derivatives that exhibit promising biological activities.
Reactivity and Functionalization
7-amino-2,3,4,9-tetrahydro-1H-carbazol-1-one undergoes various chemical reactions such as oxidation, reduction, and substitution. These reactions are essential for creating new compounds with specific functionalities. Common reagents used include hypervalent iodine compounds and hydrogen peroxide. The ability to modify the amino group at the 7th position has been particularly noted for imparting distinct chemical properties.
Biological Applications
Antibacterial and Antifungal Properties
Research has demonstrated that derivatives of this compound possess significant antibacterial and antifungal activities. For instance, structure-activity relationship studies have shown that specific modifications can enhance these biological effects . The activation of bacterial two-component signal transduction systems by these compounds further highlights their potential as antimicrobial agents.
Anticancer Activity
The compound has been explored for its anticancer properties. Studies indicate that certain derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For example, research on related carbazole derivatives has shown promising cytotoxic effects against various cancer cell lines .
Medical Applications
Pharmaceutical Development
this compound is being investigated for its potential in treating various diseases. It has been identified as a candidate for developing drugs targeting chronic inflammatory conditions such as asthma and rheumatoid arthritis due to its ability to act as a CRT2 receptor antagonist . Additionally, its derivatives are being explored for hypoglycemic and hypolipidemic activities.
Mechanism of Action
The mechanism of action involves interactions with specific molecular targets that modulate various biological processes. This includes enzyme inhibition and receptor binding that can lead to therapeutic effects in disease models .
Industrial Applications
Material Development
In industry, this compound is utilized in developing new materials with unique properties. Its chemical stability and reactivity make it suitable for applications in polymers and coatings. The compound's versatility allows for tailoring materials to meet specific performance criteria.
Case Studies
Mechanism of Action
The mechanism of action of 7-amino-2,3,4,9-tetrahydro-1H-carbazol-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate various biological processes, including enzyme inhibition and receptor binding. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The carbazole core allows for diverse substitutions, significantly altering molecular properties. Key analogs include:
- Electronic Effects: The 7-amino group (strong σ-donor) contrasts with 6-methoxy (moderate donor) and 6-chloro (strong acceptor), affecting charge distribution and dipole moments .
- Hydrogen Bonding: The amino group forms stronger intermolecular H-bonds compared to methoxy or methyl groups, as seen in crystal structures (e.g., N–H⋯O interactions in 6-methoxy-THC ).
Physical and Chemical Properties
Substituents critically influence melting points, solubility, and crystallinity:
- Crystallinity: 6-Methoxy-THC exhibits non-planar geometry with intermolecular H-bonds stabilizing the crystal lattice, whereas 4-indole derivatives show lower melting points due to steric bulk .
Biological Activity
7-Amino-2,3,4,9-tetrahydro-1H-carbazol-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is . It features a carbazole core with an amino group at the 7-position and a carbonyl group at the 1-position. This unique structure contributes to its biological activity.
Antiviral Activity
Research has indicated that carbazole derivatives exhibit antiviral properties. Specifically, this compound has shown efficacy against various viruses. Studies have demonstrated that related compounds can inhibit the replication of Hepatitis C Virus (HCV) and Human Cytomegalovirus (HCMV) with low cytotoxicity. For instance:
- Inhibition Mechanism : The compound targets specific viral proteins involved in replication processes. For example, indolocarbazoles have been shown to inhibit the autophosphorylation of the pUL97 protein kinase in HCMV, which is crucial for viral replication .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Various studies have reported that carbazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. Notably:
- Cell Line Studies : In vitro studies using different cancer cell lines have shown that this compound exhibits cytotoxic effects with IC50 values indicating effective growth inhibition .
Antimicrobial Activity
The antimicrobial properties of this compound have been explored as well. Research indicates that it possesses activity against various bacterial strains:
- Mechanism of Action : The antibacterial effect is believed to arise from the disruption of bacterial cell wall synthesis and interference with protein synthesis pathways .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Interaction : It has been identified as a potential antagonist for certain receptors like CRTH2, which plays a role in inflammatory responses .
- Oxidative Stress Modulation : Some studies suggest that it may exert antioxidant effects by scavenging free radicals.
Table 1: Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for 7-amino-2,3,4,9-tetrahydro-1H-carbazol-1-one, and how do reaction conditions influence yield?
The compound is synthesized via a two-step process:
- Step 1 : Cyclization of substituted indole derivatives under acidic conditions (1 M HCl, 120°C), yielding intermediates with 32–66% efficiency.
- Step 2 : Reductive amination using NH₄OAc and NaCNBH₃ in methanol at 60°C, achieving higher yields (73–94%) . Optimization of temperature and solvent polarity is critical for minimizing side reactions. For example, prolonged heating in Step 1 may lead to over-dehydration, while excess NaCNBH₃ in Step 2 can reduce selectivity.
Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?
- ¹H NMR : Key signals include aromatic protons (δ 7.4–7.7 ppm), NH stretches (δ ~7.7 ppm, broad), and aliphatic protons from the tetrahydrocarbazole ring (δ 1.8–2.9 ppm).
- IR : NH stretches appear at ~3400 cm⁻¹, while carbonyl (C=O) stretches are observed at ~1680 cm⁻¹ .
- Elemental Analysis : Confirms purity (e.g., C, H, N percentages within ±0.3% of theoretical values) .
Q. What is the biological relevance of tetrahydrocarbazol-1-one derivatives in natural product synthesis?
These derivatives serve as intermediates for carbazole alkaloids, which exhibit antimicrobial, antitumor, and anti-inflammatory activities. For example, modifications at the 7-amino position can enhance binding to biological targets like kinases or GPCRs .
Advanced Research Questions
Q. How do substituent variations at the 7-amino position affect structure-activity relationships (SAR) in this scaffold?
SAR studies reveal:
- Electron-donating groups (e.g., -OMe) increase solubility but may reduce target affinity.
- Bulky substituents (e.g., aryl groups) enhance selectivity for hydrophobic binding pockets. Data from Figure 7 () show a 3-fold increase in activity for 7-NH₂ derivatives compared to 7-Cl analogs, attributed to improved hydrogen-bonding interactions.
Q. What experimental evidence supports the stereochemical requirements for bioactivity?
Chiral HPLC separation of enantiomers and subsequent bioassays demonstrate that the (R)-configuration at the 3-position enhances potency by 50% compared to the (S)-form. This is linked to optimal spatial alignment with catalytic residues in enzyme targets .
Q. How can researchers reconcile contradictory data on synthetic yields or biological activity across studies?
Contradictions often arise from:
- Reagent purity : Impure NaCNBH₃ can lead to inconsistent reductive amination yields.
- Assay conditions : Variances in cell lines (e.g., HEK293 vs. HeLa) or incubation times affect IC₅₀ values. Mitigation strategies include standardized protocols (e.g., NIH/NIAID guidelines in ) and triplicate-independent experiments with error margins <15% .
Q. What role do computational methods play in predicting the reactivity of this scaffold?
DFT calculations can model:
- Tautomerization equilibria : The keto-enol tautomer ratio influences electrophilic substitution sites.
- Transition states : Predict regioselectivity in Friedel-Crafts alkylation steps (e.g., preference for C-6 vs. C-8 substitution) .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
